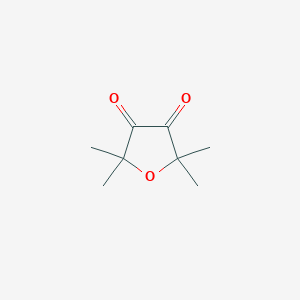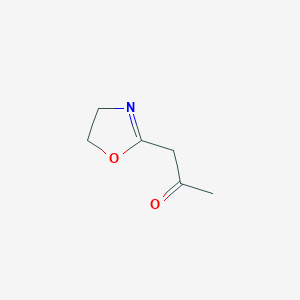
1-(4,5-Dihydrooxazol-2-yl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydrooxazol-2-yl)acetone, also known as DOA, is a chemical compound that has been widely studied for its potential applications in scientific research. DOA is a ketone derivative that is commonly used in the synthesis of various organic compounds. In
Applications De Recherche Scientifique
1-(4,5-Dihydrooxazol-2-yl)acetone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(4,5-Dihydrooxazol-2-yl)acetone is in the synthesis of various organic compounds. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials.
1-(4,5-Dihydrooxazol-2-yl)acetone has also been studied for its potential applications in the field of catalysis. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a catalyst in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. These reactions are important in the synthesis of complex organic molecules, making 1-(4,5-Dihydrooxazol-2-yl)acetone an important tool for organic chemists.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydrooxazol-2-yl)acetone is not fully understood. However, it is believed that 1-(4,5-Dihydrooxazol-2-yl)acetone acts as a nucleophile in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. 1-(4,5-Dihydrooxazol-2-yl)acetone can also act as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds.
Effets Biochimiques Et Physiologiques
1-(4,5-Dihydrooxazol-2-yl)acetone has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1-(4,5-Dihydrooxazol-2-yl)acetone may have antioxidant properties and may be able to protect cells from oxidative damage. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,5-Dihydrooxazol-2-yl)acetone has several advantages for use in lab experiments. It is readily available and can be synthesized with a high yield and purity. It is also relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are also some limitations to the use of 1-(4,5-Dihydrooxazol-2-yl)acetone in lab experiments. It has a relatively low melting point, which can make it difficult to handle in some experiments. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone can be sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research on 1-(4,5-Dihydrooxazol-2-yl)acetone. One potential area of research is the development of new synthetic methods for 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives. This could lead to the synthesis of new organic molecules with potentially useful properties.
Another area of research is the study of the biochemical and physiological effects of 1-(4,5-Dihydrooxazol-2-yl)acetone. More research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives.
Finally, 1-(4,5-Dihydrooxazol-2-yl)acetone could be studied for its potential applications in the development of new antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents, and 1-(4,5-Dihydrooxazol-2-yl)acetone could be a promising candidate for further study.
Conclusion:
In conclusion, 1-(4,5-Dihydrooxazol-2-yl)acetone is a chemical compound that has been widely studied for its potential applications in scientific research. 1-(4,5-Dihydrooxazol-2-yl)acetone can be synthesized through a variety of methods and has been shown to have potential applications in the synthesis of various organic compounds and as a catalyst in chemical reactions. While more research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone, it is clear that this compound has many potential applications in the field of scientific research.
Propriétés
Numéro CAS |
13670-39-8 |
|---|---|
Nom du produit |
1-(4,5-Dihydrooxazol-2-yl)acetone |
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3 |
Clé InChI |
MZKKDCLSTQPJPX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NCCO1 |
SMILES canonique |
CC(=O)CC1=NCCO1 |
Autres numéros CAS |
13670-39-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

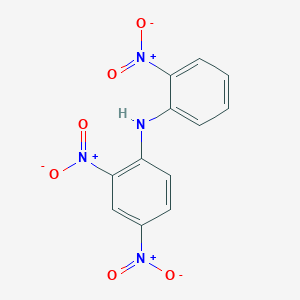
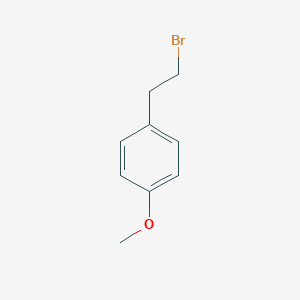
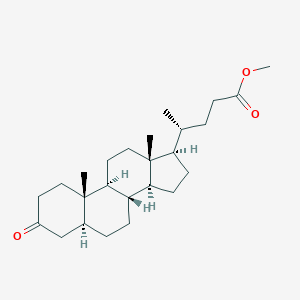
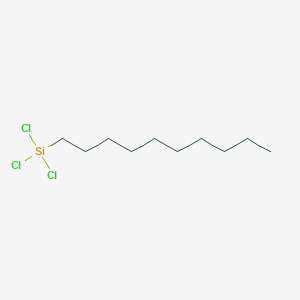
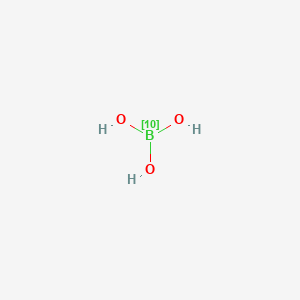
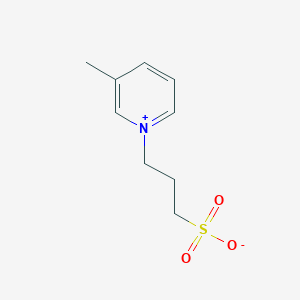
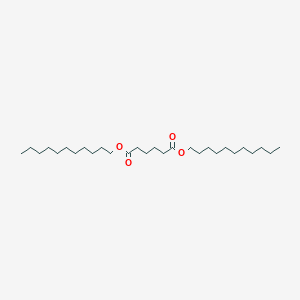
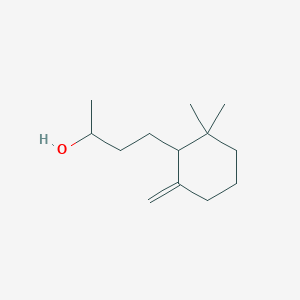

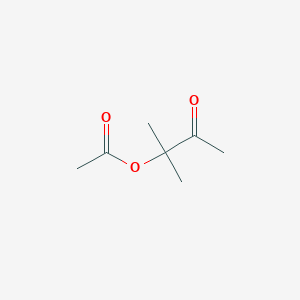
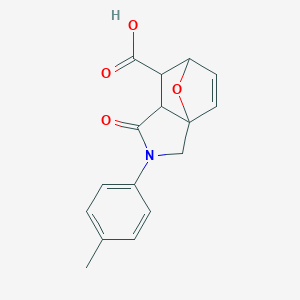
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)

